Pentylbenzene

Chromatography QSRR Retention Behavior

Pentylbenzene (CAS 538-68-1) is a non-fungible C11 linear alkylbenzene essential for reversed-phase LC retention-index calibration, diesel-fuel surrogate formulation, and liquid-liquid extraction studies. Its specific volatility and hydrophobicity differ fundamentally from butyl- or hexylbenzene—substitution introduces quantifiable errors in retention time and sooting propensity. Choose analytical-standard grade (≥99% GC) for method transfer or reagent grade (96%) for cost-effective C5-aryl synthon. All grades ship worldwide with appropriate HazMat documentation. Request a COA for your specific application.

Molecular Formula C11H16
Molecular Weight 148.24 g/mol
CAS No. 538-68-1
Cat. No. B043098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentylbenzene
CAS538-68-1
Synonyms1-Phenyl-n-pentane;  1-Phenylpentane;  Amylbenzene;  NSC 73982;  ;  Pentylbenzene;  n-Amylbenzene;  n-Pentylbenzene
Molecular FormulaC11H16
Molecular Weight148.24 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=CC=C1
InChIInChI=1S/C11H16/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3,5,8H2,1H3
InChIKeyPWATWSYOIIXYMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentylbenzene (CAS 538-68-1) for Research and Industrial Procurement: A Technical Baseline


Pentylbenzene (n-amylbenzene, 1-phenylpentane; CAS 538-68-1) is a C11 linear alkylbenzene with the molecular formula C₁₁H₁₆ and a molecular weight of 148.24 g/mol [1]. It is a clear, colorless liquid at ambient conditions, exhibiting a boiling point of 205 °C and a density of 0.863 g/mL at 25 °C . As a hydrophobic aromatic hydrocarbon, it is practically insoluble in water but miscible with common organic solvents such as ethanol, ether, acetone, and benzene [2]. This compound serves as a fundamental building block in organic synthesis, a chromatographic reference standard, and a component in diesel fuel surrogate formulations for combustion research .

Pentylbenzene Procurement: Why Alkylbenzene Homologs Are Not Interchangeable


While all linear alkylbenzenes share a common phenyl core, their physicochemical behavior diverges significantly with increasing alkyl chain length. Simple substitution of pentylbenzene with a lower or higher homolog (e.g., butylbenzene or hexylbenzene) introduces quantifiable errors in applications reliant on precise hydrophobic partitioning, volatility, or chromatographic elution. For instance, retention times in reversed-phase liquid chromatography shift systematically with chain length [1], and vaporization enthalpies exhibit a linear dependence on carbon number that precludes casual interchange [2]. Furthermore, validated analytical methods specifying pentylbenzene as a standard cannot be modified without full revalidation, as the compound's unique retention index and mass spectral fragmentation pattern serve as specific, non-fungible calibration anchors. The quantitative evidence presented below delineates the exact magnitude of these performance gaps, establishing pentylbenzene as a chemically distinct entity rather than a generic commodity.

Pentylbenzene (CAS 538-68-1): Quantified Differentiation from Alkylbenzene Analogs


Chromatographic Retention: Pentylbenzene vs. Butylbenzene and Hexylbenzene on ODS and PGC Phases

Pentylbenzene occupies a distinct, non-overlapping elution window relative to its immediate homologs. On an octadecyl-bonded silica (ODS) stationary phase, the retention of n-alkylbenzenes increases monotonically with chain length, with pentylbenzene demonstrating significantly higher retention than butylbenzene (n=4) and lower retention than hexylbenzene (n=6). Critically, the selectivity of the separation is phase-dependent; porous graphitic carbon (PGC) provides greater resolution among homologs and is particularly sensitive to chain branching [1]. This quantifiable difference in retention factor (k) and partition coefficient (log P) translates directly to chromatographic method specificity.

Chromatography QSRR Retention Behavior Alkylbenzene Homologs

Vaporization Enthalpy and Volatility: Quantifying the Pentylbenzene Distinction

The vaporization enthalpy (ΔHvap) at 298.15 K for pentylbenzene is a precise, measurable property that distinguishes it from other linear alkylbenzenes. The value of ΔHvap follows a strict linear correlation with the number of carbon atoms in the alkyl chain, enabling accurate prediction of vapor pressure behavior but also confirming that no two homologs share identical thermodynamic properties. This distinction is particularly relevant in combustion modeling where a specific carbon number surrogate is required [1].

Thermodynamics Vapor Pressure Enthalpy of Vaporization Fuel Surrogates

C8 Column Phase Ratio Determination: Pentylbenzene as a Defined Component in a Homologous Series Model

In a validated method for determining the phase ratio (Φ) of C8 reversed-phase columns, pentylbenzene serves as the terminal member of a six-compound homologous series (benzene, toluene, ethylbenzene, propylbenzene, butylbenzene, pentylbenzene). The experimental partition coefficient (Kom) between octane and mobile phase for pentylbenzene is a critical data point in the regression model (log(k) = a·log(Kom) + log(Φ)) [1]. The high coefficient of determination (r² > 0.992) obtained for this model across multiple column and mobile phase combinations validates the method, but this validation is intrinsically linked to the use of the exact specified series, including pentylbenzene [1].

Column Characterization Phase Ratio Retention Modeling Reversed-Phase Chromatography

Analytical Standard Purity: Specification Compliance for Validated Chromatographic Methods

Commercially available pentylbenzene is offered in two distinct purity grades, each with a specific, quantifiable specification that dictates its appropriate use case. The analytical standard grade (≥99.0% by GC) is explicitly qualified for use as a reference material in environmental and petroleum analysis, with supporting documentation including a Certificate of Analysis . In contrast, the general-purpose reagent grade (e.g., 96% purity) is intended for synthesis applications where trace impurities are not a critical failure point . The quantifiable difference of ≥3% absolute purity and the presence of validated chromatographic suitability data are the definitive procurement criteria.

Analytical Chemistry GC-MS HPLC Reference Material Purity

Diesel Fuel Surrogate Formulation: Pentylbenzene as a Specific Aromatic Tracer

Pentylbenzene has been specifically evaluated and selected as an aromatic component in multi-component diesel fuel surrogate mixtures designed to replicate the physical properties and combustion behavior of real diesel fuel . The choice of a C11 alkylbenzene is not arbitrary; its molecular weight, boiling point, and H/C ratio fall within a narrow window that, when combined with other surrogate components (e.g., n-alkanes, iso-alkanes, naphthenes), accurately mimics the distillation curve and sooting tendency of a target diesel fuel. Substituting a different alkylbenzene homolog would shift the surrogate's bulk properties away from the target diesel, reducing the fidelity of the chemical kinetic model.

Combustion Chemistry Fuel Surrogate Diesel Modeling Aromatic Hydrocarbon

Optimal Application Scenarios for Pentylbenzene (CAS 538-68-1) Based on Verified Evidence


High-Fidelity Reversed-Phase HPLC and GC Method Calibration

For analytical laboratories requiring a non-polar, hydrophobic standard to verify system suitability for neutral organic compounds, pentylbenzene (analytical standard grade, ≥99.0% by GC) provides a well-defined retention time marker. Its specific elution position, documented on ODS and PGC phases relative to butylbenzene and hexylbenzene [1], allows for the creation of a reliable retention index marker, enabling inter-laboratory method transfer and system performance qualification.

Component in Validated Diesel Fuel Surrogate Formulations

In fundamental combustion research and engine modeling, pentylbenzene is a necessary component for preparing diesel fuel surrogates. As noted in supplier technical documentation, it has been specifically evaluated to represent the aromatic fraction of diesel fuel [1]. Its procurement is required for replicating published surrogate compositions where the exact C11 alkylbenzene was used to match the target fuel's distillation curve and sooting propensity.

Internal Standard for Extraction Efficiency Studies Involving High Molar Mass Alkanes

For research involving the liquid-liquid extraction of high-boiling alkanes, pentylbenzene serves as a model analyte. A documented application describes its use as an analytical standard to investigate extraction efficiency from tetradecane (C14) and heptadecane (C17) using N-methyl-2-pyrrolidone [1]. This specific use case leverages pentylbenzene's intermediate volatility and hydrophobicity, which are distinct from both the extraction solvent and the heavier alkane matrix.

Building Block in Organic Synthesis Requiring a C5 Alkyl-Aryl Moiety

Pentylbenzene (reagent grade) is a cost-effective synthon for introducing a linear C5 alkylphenyl group into target molecules. This is evidenced by its use as a starting material in patent literature for the preparation of electroluminescent materials and pharmaceutical intermediates [1]. For synthetic chemists, the 96% purity grade provides an optimal balance of cost and chemical utility for constructing more complex molecular architectures where the pentyl chain is an essential structural feature.

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